molecular formula C15H10F3N5S B12020992 3-(Pyridin-2-yl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 613248-47-8

3-(Pyridin-2-yl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12020992
CAS No.: 613248-47-8
M. Wt: 349.3 g/mol
InChI Key: PJLOOBDOIWPPCH-AWQFTUOYSA-N
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Description

3-(Pyridin-2-yl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a 1,2,4-triazole derivative characterized by a pyridin-2-yl substituent at position 3 and a 4-(trifluoromethyl)benzylideneimino group at position 4 of the triazole ring. The trifluoromethyl (-CF₃) group on the benzylidene moiety imparts strong electron-withdrawing effects, influencing electronic distribution, lipophilicity, and metabolic stability. This compound is synthesized via Schiff base condensation between 3-(pyridin-2-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione and 4-(trifluoromethyl)benzaldehyde, a method analogous to related triazole derivatives .

Properties

CAS No.

613248-47-8

Molecular Formula

C15H10F3N5S

Molecular Weight

349.3 g/mol

IUPAC Name

3-pyridin-2-yl-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10F3N5S/c16-15(17,18)11-6-4-10(5-7-11)9-20-23-13(21-22-14(23)24)12-3-1-2-8-19-12/h1-9H,(H,22,24)/b20-9+

InChI Key

PJLOOBDOIWPPCH-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Biological Activity

The compound 3-(Pyridin-2-yl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a member of the 1,2,4-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its anti-inflammatory, antibacterial, and anticancer properties.

Molecular Formula: C15H10F3N5S
Molecular Weight: 355.33 g/mol
CAS Number: 613248-47-8
Structural Features: The compound features a pyridine ring and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.

Anti-inflammatory Activity

Research has demonstrated that this triazole derivative exhibits notable anti-inflammatory properties. A study evaluated its effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) secretion in mouse RAW264.7 macrophages. The compound showed significant inhibition of NO production at a concentration of 6.0 μM , with no observable cytotoxicity on the cells . This suggests potential therapeutic applications in inflammatory diseases.

Antibacterial Activity

The antibacterial efficacy of 1,2,4-triazoles has been well-documented. The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. Notably, it exhibited strong antibacterial activity comparable to standard antibiotics like ciprofloxacin and levofloxacin. The minimum inhibitory concentration (MIC) values ranged from 0.12 to 1.95 µg/mL , indicating potent activity against pathogens such as E. coli and S. aureus .

Table 1: Antibacterial Activity Summary

Bacterial StrainMIC (µg/mL)Activity Level
E. coli0.12High
S. aureus0.25High
Pseudomonas aeruginosa0.50Moderate
Bacillus subtilis0.75Moderate

Anticancer Activity

The anticancer potential of the compound was evaluated through molecular docking studies and cell viability assays against various cancer cell lines, including HT-29 (colon cancer). The presence of the triazole moiety enhances interactions with critical biological targets involved in cancer progression, such as tubulin . Preliminary results indicated that the compound could inhibit cancer cell proliferation effectively.

Case Study: Antiproliferative Effects

In a study involving several triazole derivatives, the compound demonstrated significant antiproliferative effects against HT-29 cells with an IC50 value indicating effective concentration levels for therapeutic use .

The biological activities of this compound can be attributed to its ability to form hydrogen bonds with target proteins and enzymes due to the presence of functional groups such as -NH and -SH. These interactions enhance its efficacy in inhibiting pathways involved in inflammation and bacterial growth .

Scientific Research Applications

Medicinal Applications

The compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. Research has shown that derivatives of 1,2,4-triazoles exhibit a wide range of pharmacological effects, including:

  • Antimicrobial Activity : Studies indicate that 1,2,4-triazole derivatives possess strong antimicrobial properties against various bacteria and fungi. For instance, compounds similar to 3-(Pyridin-2-yl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione have demonstrated efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. A study highlighted its ability to inhibit nitric oxide secretion in LPS-induced macrophages, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Activity : Preliminary studies suggest that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of specific substituents may enhance these effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Triazole Ring : The initial step often involves the reaction of pyridine derivatives with appropriate aldehydes and amines to form the triazole core.
  • Substitution Reactions : Further modifications can introduce trifluoromethyl and other functional groups to enhance biological activity.
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to confirm their structure and purity .

Case Studies

Several studies have documented the biological activities of triazole derivatives similar to the compound :

StudyCompoundFindings
TRZ DerivativeDemonstrated significant antibacterial activity against multiple pathogens with MIC values comparable to standard antibiotics.
Anti-inflammatory StudyShowed effective inhibition of NO production in macrophages indicating anti-inflammatory potential.
Anticancer EvaluationExhibited cytotoxic effects on cancer cell lines with potential mechanisms involving apoptosis induction.

Broader Applications

Beyond medicinal chemistry, this compound may find applications in:

  • Material Science : Due to its unique chemical structure, it can be explored for use in developing new materials or as a ligand in coordination chemistry.
  • Agricultural Chemistry : Its antifungal properties suggest potential use as a pesticide or fungicide.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and substituent effects of analogous 1,2,4-triazole-5(4H)-thione derivatives:

Compound Name Substituents (Benzylidene) Substituents (Triazole) Molecular Weight Key Properties
Target Compound 4-(Trifluoromethyl) 3-(Pyridin-2-yl) ~350.3 g/mol High lipophilicity (CF₃), strong electron-withdrawing effects, potential metabolic stability
4-[(3-Nitrobenzylidene)amino]-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione 3-Nitro 3-(Pyridin-4-yl) 340.3 g/mol Electron-withdrawing nitro group; polar, may enhance reactivity but reduce membrane permeability
4-[(4-Fluorobenzylidene)amino]-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol 4-Fluoro 5-(Pyridin-2-yl) 314.3 g/mol Moderate electronegativity (F), smaller steric bulk, potential for hydrogen bonding
4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole-3-thione 3,4-Dimethoxy 5-(5-Methyl-1-phenyl-pyrazol-4-yl) 434.5 g/mol Electron-donating methoxy groups; extended conjugation, possible enhanced π-π stacking
4-((3-Bromo-4-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione 3-Bromo, 4-methoxy 3-(Pyridin-2-yl) 390.3 g/mol Halogen (Br) increases molecular weight and polarizability; methoxy modulates electronic effects

Crystallographic Insights

  • Molecular Geometry : X-ray studies of similar compounds (e.g., ) reveal planar triazole rings with dihedral angles of 5–15° between the benzylidene and pyridinyl groups. The CF₃ group’s steric bulk may increase torsional strain compared to smaller substituents like fluorine .
  • Hydrogen Bonding : Thione (C=S) and pyridinyl N atoms participate in intermolecular hydrogen bonds, influencing crystal packing and solubility .

Preparation Methods

Formation of 5-Pyridin-2-yl-3H-1,3,4-oxadiazole-2-thione

Picolinic acid hydrazide (pyridin-2-yl derivative) undergoes cyclization with carbon disulfide in ethanolic potassium hydroxide (KOH) under reflux (10–12 h). The reaction generates 5-pyridin-2-yl-3H-1,3,4-oxadiazole-2-thione, characterized by a thione (C=S) stretch at 1165 cm⁻¹ in FT-IR and pyridinyl proton signals at δ 8.77–8.82 ppm in ¹H NMR.

Key Data :

  • Yield: 71%
  • Melting Point: 263–265°C
  • IR (KBr): 3325 cm⁻¹ (N–H), 1637 cm⁻¹ (C=N), 1165 cm⁻¹ (C=S).

Conversion to 4-Amino-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione

The oxadiazole-thione intermediate is refluxed with excess hydrazine hydrate (4 h), followed by acidification with glacial acetic acid to yield the triazole-thione. This step introduces the amino group (-NH₂) critical for subsequent Schiff base formation.

Key Data :

  • Yield: 68%
  • Melting Point: 256–258°C
  • ¹H NMR (DMSO-d₆): δ 5.86 ppm (s, NH₂), δ 8.03–8.77 ppm (pyridine).

Schiff Base Formation with 4-(Trifluoromethyl)benzaldehyde

The amino group on the triazole-thione undergoes condensation with 4-(trifluoromethyl)benzaldehyde to form the benzylidene moiety. This step is optimized for efficiency and purity.

Reaction Conditions and Optimization

  • Solvent : Ethanol or methanol (anhydrous)
  • Catalyst : Glacial acetic acid (2–3 drops) or HCl/dioxane
  • Temperature : Reflux (80–85°C)
  • Time : 4–6 h (monitored by TLC)

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine (C=N) bond. Acidic conditions protonate the carbonyl, enhancing electrophilicity.

Isolation and Purification

The crude product is precipitated by cooling the reaction mixture, followed by recrystallization from ethanol or ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate) may be employed for further purification if necessary.

Key Data :

  • Yield: 65–75% (optimized)
  • Melting Point: 280–282°C (decomposes)
  • IR (KBr): 1605 cm⁻¹ (C=N imine), 1320 cm⁻¹ (C–F).

Spectroscopic Characterization and Validation

Fourier-Transform Infrared Spectroscopy (FT-IR)

  • C=S Stretch : 1217 cm⁻¹ (triazole-thione)
  • C=N Stretch : 1605 cm⁻¹ (imine)
  • C–F Stretch : 1320 cm⁻¹ (trifluoromethyl).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) :

    • δ 8.82 ppm (d, J = 5.0 Hz, pyridine-H)
    • δ 8.50 ppm (s, imine-H)
    • δ 7.75–7.90 ppm (m, benzylidene aromatic-H)
    • δ 5.86 ppm (s, NH₂, absent in final product).
  • ¹³C NMR (125 MHz, DMSO-d₆) :

    • δ 168.15 ppm (C=S)
    • δ 158.78 ppm (C=N, imine)
    • δ 125–150 ppm (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₅H₁₀F₃N₅S : 357.0642
  • Observed : 357.0638 (Δ = 0.4 ppm).

Comparative Analysis of Synthetic Routes

Parameter Oxadiazole-Thione Route Multi-Component Approach
Reaction Time 16–18 h (two steps) 12 h (single pot)
Yield 65–75% 50–60%
Catalyst KOH, HCl TFA
Scalability Demonstrated at 5 mmol Limited data

The oxadiazole-thione route offers higher yields and scalability, whereas multi-component methods (e.g., using TFBen) reduce step count but require stringent conditions.

Challenges and Mitigation Strategies

Hydrolysis of Thione Group

Prolonged heating in aqueous media may hydrolyze C=S to C=O. Mitigation includes using anhydrous solvents and controlled reaction times.

Imine Isomerization

The E/Z configuration of the imine bond can lead to isomerism. Polar solvents (e.g., DMF) favor the thermodynamically stable E-isomer.

Purification Difficulties

The final product’s low solubility necessitates optimized recrystallization solvents (e.g., ethanol:water 3:1).

Q & A

Q. What are the primary synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves a condensation reaction between 4-amino-3-(pyridin-2-yl)-1H-1,2,4-triazole-5-thione and 4-(trifluoromethyl)benzaldehyde. Key steps include:

  • Catalyst : Aluminum chloride (AlCl₃) in chloroform under reflux conditions for 6–12 hours .
  • Solvent : Polar aprotic solvents (e.g., ethanol or DMF) improve solubility of intermediates .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) enhances purity .

Q. Critical Factors :

  • Reaction Time : Prolonged reflux (>12 hours) may degrade the product.
  • Catalyst Loading : Excess AlCl₃ can lead to side reactions (e.g., over-oxidation).
Condition Typical Yield Purity Reference
AlCl₃/CHCl₃, reflux65–75%>95%
KOH/EtOH, reflux50–60%85–90%

Q. Which spectroscopic methods are most effective for structural characterization?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., pyridinyl protons at δ 8.2–8.5 ppm, trifluoromethyl at δ 4.3 ppm) .
    • 19F NMR : Confirms the presence of the CF₃ group (δ -62 to -65 ppm) .
  • IR Spectroscopy :
    • Key peaks: N–H stretch (~3200 cm⁻¹), C=S (1250 cm⁻¹), C=N (1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 381.3) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Answer:

  • DFT Calculations :
    • Basis Set : B3LYP/6-311G(d,p) optimizes geometry and calculates HOMO-LUMO gaps (~4.2 eV), indicating charge-transfer potential .
    • Torsional Analysis : Rotational barriers of the benzylideneamino group (~15 kcal/mol) suggest conformational flexibility .
  • ADMET Prediction : LogP values (~2.8) predict moderate lipophilicity, suitable for membrane permeability .
Parameter Experimental DFT Calculated Error (%)Reference
C=S Bond Length (Å)1.681.670.6
HOMO-LUMO Gap (eV)-4.2-

Q. How does the trifluoromethyl group influence biological activity and chemical stability?

Answer:

  • Electron-Withdrawing Effect : The CF₃ group enhances electrophilicity, improving binding to enzyme active sites (e.g., kinase inhibitors) .
  • Metabolic Stability : Fluorine atoms reduce oxidative degradation, extending half-life in vitro .
  • Structure-Activity Relationship (SAR) :
    • Antimicrobial Activity : CF₃ derivatives show 2–3x higher MIC values against S. aureus compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported biological data for triazole-thione derivatives?

Answer:

  • Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Crystallographic Validation : X-ray structures (e.g., PDB ID: 7XYZ) confirm binding modes and rule out false positives .
  • Dose-Response Curves : EC₅₀ values should be replicated across ≥3 independent experiments .

Q. How can reaction scalability challenges be addressed for multi-gram synthesis?

Answer:

  • Catalyst Optimization : Replace AlCl₃ with recyclable ionic liquids to reduce waste .
  • Flow Chemistry : Continuous reactors improve heat transfer and reduce side products .
  • Quality Control : In-line FTIR monitors reaction progress in real time .

Q. Methodological Considerations

Q. What are best practices for analyzing crystallographic data of this compound?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) at 100 K to minimize thermal motion .
  • Refinement : SHELXL software refines disordered regions (e.g., trifluoromethyl rotation) with R-factor < 0.05 .
  • Validation : Check CIF files with PLATON to ensure no symmetry errors .

Q. How do substituents on the benzylidene ring modulate pharmacological activity?

Answer:

  • Electron-Donating Groups (e.g., OCH₃) : Increase solubility but reduce antimicrobial potency .
  • Halogens (F, Cl) : Enhance lipophilicity and target affinity (e.g., COX-2 inhibition) .
Substituent LogP IC₅₀ (COX-2) Reference
CF₃2.80.12 µM
Cl2.50.25 µM
OCH₃1.91.5 µM

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